(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-pyridin-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-11(7-8-12(17)13(18)19)10-6-4-5-9-16-10/h4-6,9,11-12H,7-8H2,1-3H3,(H,18,19)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKQHBYBGLZKEM-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.
Boc Protection: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives and bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research has indicated that (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid exhibits a range of biological activities, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Studies have shown that derivatives of this compound can possess antimicrobial properties against Gram-positive bacteria. For instance, compounds structurally related to this pyrrolidine derivative were screened for their effectiveness against strains such as Staphylococcus aureus and Clostridium difficile, demonstrating variable minimum inhibitory concentrations (MICs) that suggest potential for therapeutic applications against resistant pathogens .
Anticancer Potential
The anticancer activity of related compounds has also been explored. In vitro studies indicate that certain derivatives can induce cytotoxicity in cancer cell lines such as A549 (lung cancer), suggesting that modifications to the pyrrolidine structure could yield effective anticancer agents .
Therapeutic Applications
The versatility of this compound extends to various therapeutic domains:
Drug Development
This compound serves as an important intermediate in the synthesis of novel pharmaceuticals, particularly those targeting viral infections or resistant bacterial strains. Its structural framework allows for the incorporation of diverse pharmacophores, enhancing its potential efficacy.
Chiral Separation Processes
Recent advancements have focused on the chiral separation of similar compounds for use in green manufacturing processes. The efficient isolation of specific enantiomers is crucial for ensuring the desired therapeutic effects while minimizing side effects .
Case Study 1: Antimicrobial Screening
A series of derivatives based on the pyrrolidine structure were synthesized and evaluated for their antimicrobial activity against WHO-priority pathogens. The results indicated that specific modifications led to improved activity profiles, highlighting the importance of structural diversity in drug design .
Case Study 2: Anticancer Activity Assessment
In another study, compounds derived from this compound were tested against various cancer cell lines. The findings revealed promising cytotoxic effects, warranting further exploration into their mechanism of action and potential clinical applications .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | MIC Values (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Derivatives from pyrrolidine structure | >128 | Variable efficacy against resistant strains |
| Anticancer | Related derivatives | Varies | Effective against A549 lung cancer cells |
Mechanism of Action
The mechanism of action of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The pyridin-2-yl group may also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and CAS numbers:
*Calculated formula based on structural analysis. †Estimated molecular weight.
Biological Activity
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a synthetic compound belonging to the class of pyrrolidine carboxylic acids. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The presence of a pyridine ring and a pyrrolidine structure suggests that it may exhibit diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 296.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and can influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Pyrrolidine derivatives, including this compound, have been studied for their antimicrobial activities. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
The compound's structure suggests potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant in the treatment of type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, thus helping to control blood sugar levels . Similar pyrrolidine derivatives have shown promising results in preclinical studies for their ability to inhibit DPP-IV activity.
Neuropharmacological Effects
The presence of the pyridine moiety indicates possible interactions with neurotransmitter systems. Compounds containing pyrrolidine and pyridine rings have been explored for their roles as serotonin and dopamine receptor ligands, suggesting potential applications in treating psychiatric disorders .
Case Studies
- DPP-IV Inhibition : A study demonstrated that pyrrolidine derivatives could serve as effective DPP-IV inhibitors, with one derivative exhibiting nanomolar potency. The mechanism involved reversible binding to the enzyme's active site, which is crucial for therapeutic efficacy in diabetes management .
- Antimicrobial Activity : A series of tests on related compounds revealed significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications on the pyrrolidine ring could enhance antimicrobial potency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 296.34 g/mol |
| DPP-IV Inhibition | Nanomolar potency |
| Antimicrobial Activity | Effective against MRSA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
